

Application Notes for K03861: An In Vitro Kinase Assay Protocol

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Compound of Interest

Compound Name: K03861

Cat. No.: B1684544

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Introduction

K03861 (also known as AUZ454) is a potent and specific Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in regulating the G1/S phase transition and progression through the S phase of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a prime target for therapeutic intervention. **K03861** inhibits CDK2 activity by competing with the binding of activating cyclins.[1][2] These application notes provide a detailed protocol for determining the potency of **K03861** against CDK2/Cyclin A in an in vitro setting using a luminescence-based kinase assay.

Quantitative Data

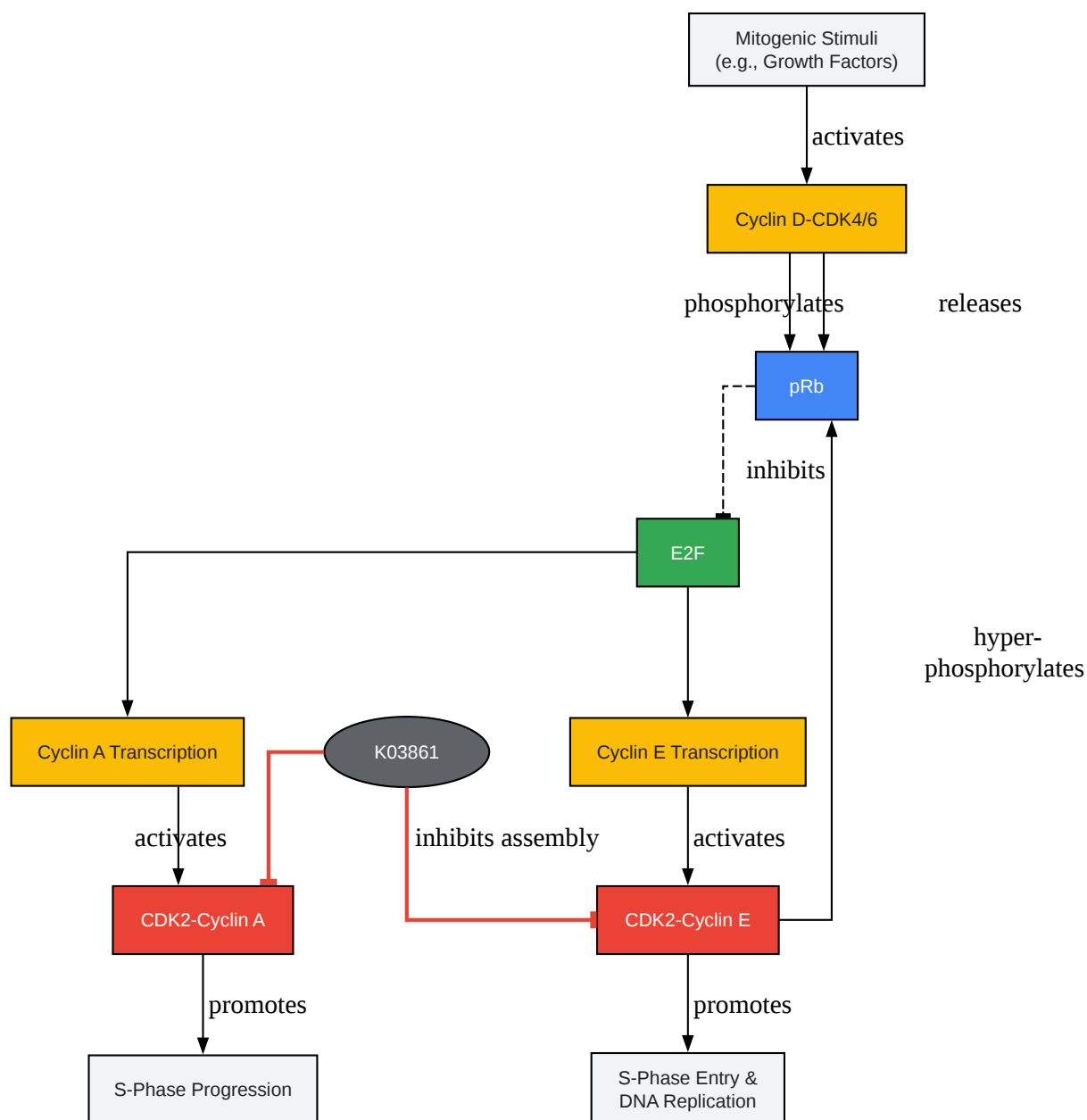
The inhibitory activity of **K03861** is most commonly characterized by its binding affinity (K_d) to the target kinase. The following table summarizes the reported K_d values for **K03861** against wild-type and mutant forms of CDK2. Lower K_d values indicate a higher binding affinity.

| Compound | Target | Kd (nM) | Assay Type |
|----------|--------------------|---------|--------------------|
| K03861 | CDK2 (Wild-Type) | 50 | Cell-free assay[1] |
| K03861 | CDK2 (C118L) | 18.6 | Cell-free assay[1] |
| K03861 | CDK2 (A144C) | 15.4 | Cell-free assay[1] |
| K03861 | CDK2 (C118L/A144C) | 9.7 | Cell-free assay[1] |

Note: The Kd (dissociation constant) represents the concentration of the inhibitor required to occupy 50% of the target kinase binding sites at equilibrium. While related to the IC50 value (the concentration for 50% inhibition of kinase activity), it is a direct measure of binding affinity.

CDK2 Signaling Pathway and Inhibition by K03861

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the mechanism of inhibition by **K03861**.



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CDK2 signaling at the G1/S transition and **K03861** inhibition.

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of **K03861** against CDK2, based on the widely used ADP-Glo™ Kinase Assay platform. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials and Reagents

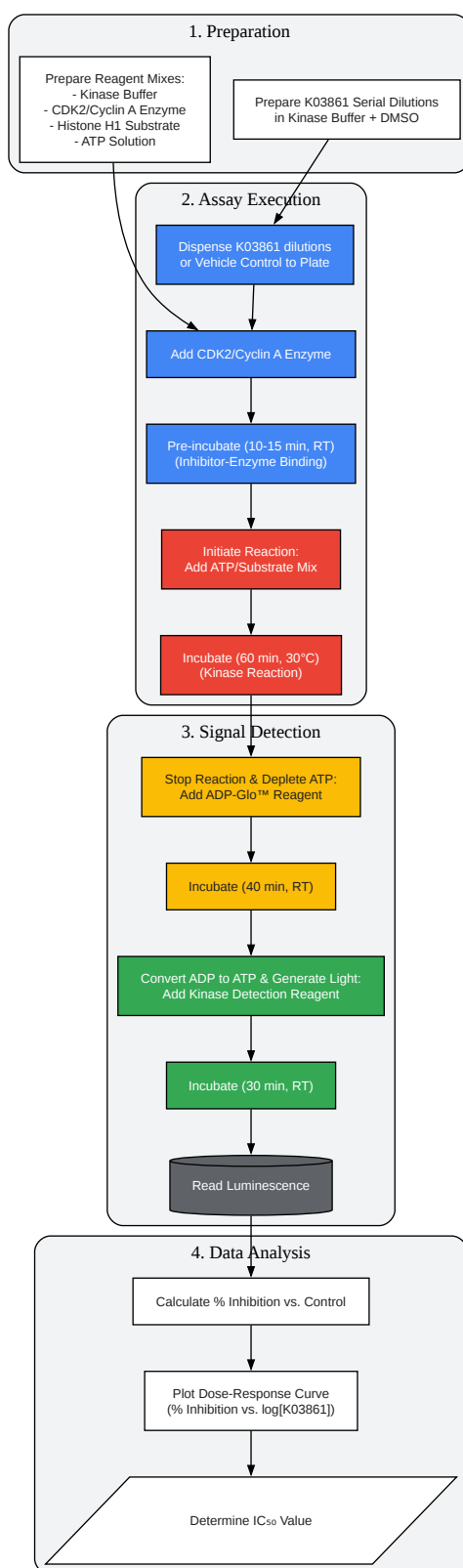
| Reagent | Suggested Supplier |
|--------------------------------------|------------------------------------|
| Recombinant Human CDK2/Cyclin A2 | Promega / BPS Bioscience |
| K03861 | Selleck Chemicals / MedChemExpress |
| Histone H1 (Substrate) | Merck / NEB |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich |
| ADP-Glo™ Kinase Assay Kit | Promega |
| Kinase Buffer (see recipe below) | - |
| DMSO (Dimethyl sulfoxide), Anhydrous | Sigma-Aldrich |
| 384-well white, flat-bottom plates | Corning / Greiner |
| Plate-reading Luminometer | - |

Kinase Buffer Recipe (1X):

- 40 mM Tris-HCl, pH 7.5
- 20 mM MgCl₂
- 0.1 mg/mL BSA (Bovine Serum Albumin)
- 50 µM DTT (Dithiothreitol)

Experimental Workflow Diagram

The diagram below outlines the key steps of the in vitro kinase assay.



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Workflow for the **K03861** in vitro kinase assay.

Step-by-Step Protocol

1. Reagent Preparation:

- Prepare a 10 mM stock solution of **K03861** in 100% DMSO.
- Create a serial dilution series of **K03861** (e.g., 11-point, 1:3 dilution) in Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
- Prepare working solutions of recombinant CDK2/Cyclin A, Histone H1 substrate, and ATP in Kinase Buffer. The final ATP concentration should be at or near its K_m for CDK2 (typically 10-100 μM).

2. Assay Plate Setup (384-well format):

- Add 2.5 μL of the **K03861** serial dilutions or a vehicle control (Kinase Buffer with the same final DMSO concentration) to the appropriate wells of a 384-well plate.
- Add 2.5 μL of the diluted CDK2/Cyclin A enzyme solution to each well.
- Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

3. Kinase Reaction Initiation:

- Add 5 μL of the ATP/Histone H1 substrate mixture to each well to start the kinase reaction. The final reaction volume is 10 μL .
- Mix the plate gently and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.

4. Signal Detection:

- Equilibrate the plate to room temperature.
- Add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate the plate for 40 minutes at room temperature.
- Add 20 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
- Incubate the plate for 30 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

- The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each concentration of **K03861** relative to the vehicle (DMSO) control wells (0% inhibition) and "no enzyme" control wells (100% inhibition).
- Plot the percent inhibition against the logarithm of the **K03861** concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
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